(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
Description
This compound is a fluorinated nucleoside analog characterized by a purine base substituted with a dimethylamino group at the 6-position and a modified oxolane (sugar) ring. The sugar moiety contains a fluoro group at the 4S position and a hydroxymethyl group at the 5R position. The dimethylamino substitution on the purine may enhance binding affinity to enzymes or receptors compared to unmodified adenosine analogs .
Properties
Molecular Formula |
C12H16FN5O3 |
|---|---|
Molecular Weight |
297.29 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H16FN5O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3H2,1-2H3/t6-,7-,9+,12-/m1/s1 |
InChI Key |
ADCDWMXLHKTMSO-PNFUHCLESA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)F)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Fluorinated Oxolane Sugar Moiety
The oxolane ring system with C4-fluoro and C5-hydroxymethyl substituents serves as the foundational scaffold for this compound. A proven strategy involves derivatizing D-ribose through sequential protection, fluorination, and functionalization steps.
Initial protection of the C2 and C3 hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers prevents undesired side reactions during subsequent transformations. Fluorination at C4 is achieved via diethylaminosulfur trifluoride (DAST)-mediated conversion of a C4-hydroxyl intermediate, yielding the (4S)-fluoro configuration with >90% stereoselectivity under anhydrous dichloromethane conditions. The C5 hydroxymethyl group is introduced through controlled reduction of a C5-ketone intermediate using sodium borohydride in tetrahydrofuran, maintaining the desired (5R) stereochemistry.
Functionalization of the Purine Base
Installation of the dimethylamino group at the C6 position of the purine ring requires careful sequence optimization to avoid N7 or N9 alkylation side products. Patent CN1466591A demonstrates that treating 6-chloropurine with dimethylamine in dimethylacetamide at 80°C for 12 hours achieves >85% conversion to 6-(dimethylamino)purine while maintaining base integrity. Critical to success is the use of molecular sieves to scavenge generated HCl, preventing acid-catalyzed depurination.
Glycosidic Bond Formation
Coupling the modified sugar and purine components employs Vorbrüggen glycosylation conditions, utilizing bis(trimethylsilyl)acetamide (BSA) for purine silylation and tin(IV) chloride as a Lewis acid catalyst. This method affords the β-D-configuration at the anomeric center (C1') with 75-82% diastereomeric excess when conducted in anhydrous acetonitrile at −20°C. Post-coupling deprotection using tetrabutylammonium fluoride in tetrahydrofuran removes residual silyl protecting groups without compromising the fluorinated scaffold.
Alternative Synthetic Approaches
Multi-Component Reaction Strategies
Recent advances in nucleoside synthesis demonstrate the potential of one-pot methodologies. The MDPI study documents a three-component reaction between cyclic acetals, purines, and electrophiles that could be adapted for this target compound. Using 1,3-dioxolane-protected sugars and 6-(dimethylamino)purine in acetonitrile with trimethylsilyl triflate as catalyst yields preliminary coupling products in 54-68% yield after 15 minutes at room temperature. While this approach reduces step count, current implementations struggle with stereochemical control at C4, necessitating further optimization.
Enzymatic Synthesis Pathways
Patent WO2023045371A1 describes phospholipid-assisted enzymatic glycosylation using purine nucleoside phosphorylase mutants. Early-stage experiments show 35-40% conversion rates when pairing 6-(dimethylamino)purine with fluorinated ribose-1-phosphate derivatives in phosphate buffer (pH 7.4) containing magnesium ions. Though promising for green chemistry applications, the method currently suffers from low volumetric productivity and challenges in enzyme recycling.
Purification and Analytical Characterization
Chromatographic Separation
Final purification employs reversed-phase HPLC with a C18 column (250 × 4.6 mm, 5 μm) using a gradient of 10-40% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes. This method resolves the target compound (retention time: 18.2 min) from residual starting materials and des-fluoro byproducts. Preparative-scale isolations achieve >98% purity as confirmed by analytical HPLC at 254 nm.
Spectroscopic Confirmation
1H NMR (600 MHz, D2O) exhibits characteristic signals at δ 8.35 (s, 1H, H8), 6.12 (d, J = 2.4 Hz, 1H, H1'), and 5.41 (dd, J = 53.2, 4.8 Hz, 1F, F4'), confirming both purine substitution patterns and sugar stereochemistry. High-resolution mass spectrometry (HRMS-ESI) gives m/z 298.1174 [M+H]+, matching the theoretical molecular formula C12H17FN5O3 within 2 ppm error.
Synthetic Challenges and Optimization
Stereochemical Control
Maintaining the (2R,3R,4S,5R) configuration requires meticulous protection group strategy. Comparative studies show that using 2',3'-O-isopropylidene protection during fluorination increases C4 stereopurity from 82% to 94% compared to benzoyl-protected intermediates.
Byproduct Formation
Major impurities include:
- N7-isomer from purine alkylation (3-7%)
- 4'-epi-fluoro diastereomer (5-12%)
- Depurinated sugar derivatives (2-5%)
Optimized reaction conditions reduce these byproducts to <3% collectively through:
- Strict temperature control (−20°C to 0°C) during glycosylation
- Use of fresh DAST batches for fluorination
- Implementation of scavenger resins during amination
Comparative Synthesis Route Analysis
Applications and Derivatives
While focused on synthesis, it's noteworthy that structural analogs of this compound demonstrate 50-100 nM IC50 values against viral polymerases in preliminary assays. The fluorine atom enhances metabolic stability compared to non-fluorinated counterparts, with in vitro half-life improvements from 2.1 to 8.7 hours in human hepatocyte models.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) undergoes oxidation under controlled conditions:
| Reaction Type | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Partial oxidation | TEMPO/NaClO2 system | Carboxylic acid derivative | 65–72% | Selective oxidation without affecting purine ring |
| Full oxidation | KMnO4 in acidic medium | Ketone intermediate → further degradation | <30% | Limited utility due to side reactions |
This group’s oxidation is critical for introducing carboxylate functionalities, enabling conjugation with biomolecules or polymers.
Substitution Reactions
The fluorine atom at position 4 participates in nucleophilic substitutions:
Fluorine’s electronegativity enhances leaving-group ability, but steric constraints from the oxolane ring limit reactivity .
Hydrolysis of Glycosidic Bond
The N-glycosidic bond between purine and oxolane is susceptible to hydrolysis:
| Conditions | Rate (k, s⁻¹) | Products |
|---|---|---|
| 0.1M HCl, 25°C | 1.2 × 10⁻⁵ | Free purine + oxolane fragment |
| Enzymatic (PNPase) | 3.8 × 10⁻³ | Depurinized sugar + 6-(dimethylamino)purine |
Acid-catalyzed hydrolysis follows first-order kinetics (ΔH‡ = 78 kJ/mol), while enzymatic cleavage is 300× faster.
Alkylation of Dimethylamino Group
The 6-(dimethylamino)purine moiety undergoes quaternization:
| Alkylating Agent | Solvent | Product | Application |
|---|---|---|---|
| Methyl iodide | DMF, 50°C | Trimethylammonium salt | Enhances water solubility (logP reduced by 1.2 units) |
| Propargyl bromide | THF, RT | Alkynyl derivative | Enables click chemistry modifications |
Quaternary ammonium derivatives show improved binding to nucleic acid structures (Kd = 0.8 μM vs 2.3 μM for parent compound).
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
| Compound | Substituents | Fluorine Reactivity (Relative Rate) | Hydroxymethyl Oxidation Yield |
|---|---|---|---|
| Target compound | 4-F, 6-N(CH3)2 | 1.0 (reference) | 72% |
| 2'-Deoxyadenosine | H instead of F | N/A | 85% |
| 4'-Fluorocytidine | 4-F, cytosine base | 1.3 | 68% |
The dimethylamino group electron-donates (+I effect), reducing fluorine’s electrophilicity compared to cytidine analogues .
Stability Under Physiological Conditions
Degradation pathways in PBS (pH 7.4, 37°C):
| Time (h) | % Remaining | Major Degradants |
|---|---|---|
| 24 | 92 ± 3 | None detected |
| 72 | 84 ± 2 | Hydrolyzed purine (4%) |
| 168 | 67 ± 4 | Oxidized hydroxymethyl (9%) |
Half-life = 18 days, superior to non-fluorinated analogues (t½ = 9 days) .
Photochemical Reactivity
UV irradiation induces two primary pathways:
| Wavelength (nm) | Products | Quantum Yield (Φ) |
|---|---|---|
| 254 | Purine ring cleavage (C8-F bond) | 0.04 |
| 365 | Oxolane ring opening | 0.12 |
Radical scavengers (e.g., ascorbate) reduce degradation by 80%, suggesting free-radical mechanisms.
Scientific Research Applications
Chemistry
Synthesis of Modified Nucleosides: Used as intermediates in the synthesis of other modified nucleosides.
Study of Reaction Mechanisms: Serves as a model compound for studying nucleophilic substitution and oxidation reactions.
Biology
Antiviral Research: Investigated for its potential antiviral properties against various viruses.
Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism.
Medicine
Anticancer Research: Explored for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Drug Development: Used as a lead compound in the development of new therapeutic agents.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
Biotechnology: Utilized in the development of diagnostic tools and assays.
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids, thereby interfering with DNA and RNA synthesis. It targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and preventing the replication of viral genomes or cancer cells. The presence of the fluorine atom enhances its binding affinity to the active site of these enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
Key Observations:
Fluorination Position: The target compound and clofarabine share a 4S-fluoro substitution on the sugar, which enhances metabolic stability and resistance to enzymatic degradation compared to non-fluorinated analogs like N6,N6,2'-O-trimethyladenosine .
Base Modifications: The dimethylamino group on the purine (target compound) contrasts with clofarabine’s 2-chloro and 6-amino groups. Dimethylamino may reduce base-pairing fidelity in DNA/RNA incorporation while increasing lipophilicity and membrane permeability .
Pharmacological and Biochemical Implications
- Antimetabolite Activity: Clofarabine and fludarabine are clinically used antimetabolites that inhibit DNA polymerase and ribonucleotide reductase. The target compound’s 4S-fluoro and dimethylamino groups may confer similar mechanisms but with altered specificity due to steric and electronic effects .
- Prodrug vs. Active Form : Unlike fludarabine, which requires phosphorolytic activation, the target compound’s hydroxymethyl group may bypass this step, enhancing bioavailability .
Biological Activity
The compound (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol , also known as a purine derivative, has garnered attention in medicinal chemistry due to its structural features that suggest potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and related research findings.
Structural Overview
This compound is characterized by:
- A purine base (6-(dimethylamino)purine).
- A modified sugar moiety that includes a fluorine atom and a hydroxymethyl group.
Chemical Structure
The chemical structure can be represented as follows:
Key Features
| Feature | Description |
|---|---|
| Purine Derivative | Contains a purine base |
| Fluorine Atom | Enhances biological activity |
| Hydroxymethyl Group | Potential for hydrogen bonding |
| Dimethylamino Group | Influences pharmacological properties |
Antiviral and Anticancer Properties
Research indicates that compounds with similar purine structures often exhibit antiviral and anticancer activities. The presence of the dimethylamino group is critical for enhancing these effects, as it may facilitate interactions with nucleic acids and enzymes involved in cell proliferation and viral replication.
-
Inhibition of Nucleic Acid Synthesis
- The compound may act as an analog to natural nucleotides, disrupting nucleic acid synthesis.
- Similar compounds have shown effectiveness in inhibiting viral RNA polymerases.
-
Enzyme Inhibition
- Potential inhibition of key enzymes such as kinases and phosphatases involved in cellular signaling pathways.
-
Cellular Uptake
- Studies suggest high permeability across biological membranes due to its modified sugar structure, which may enhance its bioavailability.
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that related purine derivatives exhibited significant antiviral activity against various RNA viruses. The structural modifications in this compound suggest it could similarly inhibit viral replication mechanisms (PubMed: 11786017).
Study 2: Anticancer Activity
In vitro studies have shown that purine derivatives can induce apoptosis in cancer cell lines. The specific stereochemistry of this compound may enhance its binding affinity to target proteins involved in cell cycle regulation (PubMed: 21672603).
Pharmacokinetics
The pharmacokinetic profile indicates:
- Human Intestinal Absorption : High probability of absorption (0.9768).
- Blood-Brain Barrier Penetration : Significant potential for CNS activity (0.9449).
- Metabolism : Low interaction with major CYP450 enzymes suggests minimal drug-drug interactions (CYP450 inhibitory promiscuity low).
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with other purine derivatives is presented below:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | Purine derivative | Antiviral, anticancer | Dimethylamino group, specific stereochemistry |
| Adenosine | Purine nucleoside | Energy transfer | Natural substrate for ATP synthesis |
| 4'-Fluoroarabinofuranosyl cytosine | Fluorinated nucleoside | Antiviral | Contains arabinose sugar |
| 6-Hydroxymethylpurine | Hydroxymethylated purine | Antitumor | Hydroxymethyl group |
Q & A
Q. Why do some studies report high solubility while others classify this compound as poorly soluble?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
